- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
اسم المنتج:Borate(1-),tetrafluoro-
Borate(1-),tetrafluoro- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Borate(1-),tetrafluoro-
- tetrafluoroborate
- BF4(-)
- Fluoborate
- PC1553
- tetrafluoridoborate(1-)
- tetrafluoridoborate(III)
- Tetrafluoroborat
- BF4 anion
- Borate,tetrafluoro-
- tetrafluoroborate(1-)
- Tetrafluoroboronanion
- fluoroborate
- tetrafluroborate
- 14874-70-5
- tetrafluoroboranuide
- TETRAFLUOROBORATE ANION
- BDBM26993
- CHEMBL1789400
- TETRAFLUOROBORATE (BF41-)
- Q27118029
- BF4
- tetrafluoroborate ion
- Diethylammonium tetrafluoroborate
- 61674-41-7
- 4YCF3545OY
- ODGCEQLVLXJUCC-UHFFFAOYSA-N
- CHEBI:38899
- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
- fluorborate
- 17085-33-5
- [BF4](-)
- BF4-
- Borate(1-), tetrafluoro-
-
- نواة داخلي: InChI=1S/BF4/c2-1(3,4)5/q-1
- مفتاح Inchi: ODGCEQLVLXJUCC-UHFFFAOYSA-N
- ابتسامات: F[B-](F)(F)F
حساب السمة
- نوعية دقيقة: 88.01070
- النظائر كتلة واحدة: 87.002918
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 5
- تدوير ملزمة العد: 0
- تعقيدات: 19.1
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 0
الخصائص التجريبية
- بسا: 0.00000
- لوغب: 1.30000
Borate(1-),tetrafluoro- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
المراجع
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
المراجع
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt
المراجع
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Organometallics,
2006,
25(9),
2355-2358
,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C
المراجع
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Organometallics,
2015,
34(2),
419-425
,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
المراجع
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
المراجع
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
المراجع
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
المراجع
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
المراجع
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
المراجع
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
المراجع
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
المراجع
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
المراجع
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
المراجع
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt
المراجع
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Chemical Science,
2017,
8(2),
1086-1089
,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Solvents: Acetonitrile ; 1 h, 80 °C
المراجع
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Organometallics,
2012,
31(22),
7969-7975
,
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
المراجع
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
طريقة الإنتاج 22
رد فعل الشرط
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
المراجع
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
المراجع
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
المراجع
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
طريقة الإنتاج 25
رد فعل الشرط
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
المراجع
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
طريقة الإنتاج 26
رد فعل الشرط
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
المراجع
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
طريقة الإنتاج 27
رد فعل الشرط
1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt
المراجع
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Journal of Organic Chemistry,
2021,
86(8),
5771-5777
,
طريقة الإنتاج 28
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
المراجع
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Borate(1-),tetrafluoro- Raw materials
- 1-Allyl-3-methylimidazolium chloride
- 1,4-Dimethoxybenzene
- 1-Vinylimidazole
- Oxonium, trimethyl-(9CI)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2-PYRROLIDINONE, PHENYLHYDRAZONE
- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- Borate(1-),tetrafluoro-
- 1-Methylimidazole
- 1-Allylimidazole
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
Borate(1-),tetrafluoro- Preparation Products
- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)
- Borate(1-),tetrafluoro- (14874-70-5)
- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)
- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)
Borate(1-),tetrafluoro- الوثائق ذات الصلة
-
1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
-
3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603
-
Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115
-
Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
14874-70-5 (Borate(1-),tetrafluoro-) منتجات ذات صلة
- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)
- 1303972-97-5(tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 67387-53-5(2-Hydroxy-4-(5-methyl-1,2-oxazole-4-amido)benzoic Acid)
- 299914-63-9(Tetrakis(4-iodophenyl)ethene)
- 938022-20-9(ethyl 7-methyl-5-oxo-4H,5H-pyrazolo1,5-apyrimidine-2-carboxylate)
- 1260950-65-9(2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide)
- 2034513-51-2(2-(4-fluorophenyl)-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylacetamide)
- 946315-59-9(3-(2H-1,3-benzodioxol-5-yloxy)-N-(furan-2-yl)methylpropane-1-sulfonamide)
- 37095-26-4(Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I))
- 2229012-84-2(2,2-dimethyl-1-(quinolin-3-yl)cyclopropan-1-amine)
الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
